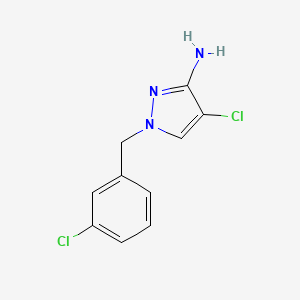![molecular formula C21H25N3O3 B10903780 Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-](/img/structure/B10903780.png)
Cyclohexanecarboxamide, N-[3-[1-(5-methyl-2-furoylhydrazono)ethyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexane carboxamide group, a phenyl ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 5-methyl-2-furylcarbonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with Phenyl Ring: The hydrazone intermediate is then coupled with a phenyl ring substituted with an ethyl group.
Cyclohexane Carboxamide Formation: Finally, the phenyl-hydrazone intermediate is reacted with cyclohexanecarboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: It can be used as a probe or marker in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may allow the compound to form reversible covalent bonds with target proteins, modulating their activity. The phenyl and cyclohexane groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~1~-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE: Unique due to its specific hydrazone linkage and cyclohexane carboxamide group.
Other Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents on the phenyl or cyclohexane rings.
Uniqueness
The uniqueness of N1-[3-(1-{(Z)-2-[(5-METHYL-2-FURYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H25N3O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H25N3O3/c1-14-11-12-19(27-14)21(26)24-23-15(2)17-9-6-10-18(13-17)22-20(25)16-7-4-3-5-8-16/h6,9-13,16H,3-5,7-8H2,1-2H3,(H,22,25)(H,24,26)/b23-15- |
InChI Key |
VQFBARVHADCFLE-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)


![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10903722.png)
![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)


![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B10903746.png)
![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)
![methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903764.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10903765.png)
![ethyl (2Z)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarboxylate](/img/structure/B10903769.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10903770.png)
